3-Ethyl-1-(furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)urea
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Overview
Description
3-Ethyl-1-(furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)urea is an organic compound that features both furan and thiophene rings, which are heterocyclic aromatic compounds. These structures are known for their stability and unique chemical properties, making them valuable in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-1-(furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)urea typically involves the reaction of ethyl isocyanate with furan-3-ylmethylamine and thiophen-2-ylmethylamine. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like dichloromethane or tetrahydrofuran are commonly used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactors where the reaction conditions are carefully controlled to maximize yield and purity. The use of catalysts and optimized reaction temperatures can significantly enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-1-(furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the positions adjacent to the heteroatoms in the furan and thiophene rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding carboxylic acids, while reduction could yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Ethyl-1-(furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The furan and thiophene rings can participate in π-π interactions and hydrogen bonding, which can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-Ethyl-1-(furan-2-ylmethyl)-1-(thiophen-2-ylmethyl)urea
- 3-Ethyl-1-(furan-3-ylmethyl)-1-(thiophen-3-ylmethyl)urea
- 3-Ethyl-1-(furan-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea
Uniqueness
3-Ethyl-1-(furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)urea is unique due to the specific positioning of the furan and thiophene rings, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
3-ethyl-1-(furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c1-2-14-13(16)15(8-11-5-6-17-10-11)9-12-4-3-7-18-12/h3-7,10H,2,8-9H2,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHKFJVBSVALINM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N(CC1=COC=C1)CC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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